![molecular formula C23H22N4O3 B11274713 3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11274713.png)
3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a pyrrolo[3,2-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Benzyl Group: This step involves the alkylation of the pyrrolo[3,2-d]pyrimidine core using benzyl bromide in the presence of a base like potassium carbonate.
Attachment of the Dimethylphenyl Group: This can be done through a nucleophilic substitution reaction using 3,4-dimethylphenylamine.
Final Functionalization: The carboxamide group is introduced through an amidation reaction using appropriate reagents like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
反応の種類
3-ベンジル-N-(3,4-ジメチルフェニル)-5-メチル-2,4-ジオキソ-1H,2H,3H,4H,5H-ピロロ[3,2-d]ピリミジン-7-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して還元を行うことができます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、ベンジル基やジメチルフェニル基で求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたベンジルまたはジメチルフェニル誘導体の生成。
4. 科学研究への応用
3-ベンジル-N-(3,4-ジメチルフェニル)-5-メチル-2,4-ジオキソ-1H,2H,3H,4H,5H-ピロロ[3,2-d]ピリミジン-7-カルボキサミドは、いくつかの科学研究への応用があります。
医薬品化学: 癌や炎症性疾患などのさまざまな病気の治療薬としての可能性について研究されています。
生物学研究: この化合物は、細胞経路や分子標的への影響を理解するための研究に使用されています。
薬理学: 薬物動態特性と薬物候補としての可能性について調査されています。
工業用途: この化合物は、新素材の開発や他の複雑な分子の合成における前駆体として使用される可能性があります。
科学的研究の応用
3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
3-ベンジル-N-(3,4-ジメチルフェニル)-5-メチル-2,4-ジオキソ-1H,2H,3H,4H,5H-ピロロ[3,2-d]ピリミジン-7-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。特定の酵素や受容体を阻害し、細胞プロセスを調節すると考えられています。例えば、細胞周期調節に重要な役割を果たすサイクリン依存性キナーゼ(CDK)を阻害し、癌細胞に対して抗増殖効果を発揮する可能性があります。
類似化合物との比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: 同じコア構造だが置換基が異なる別の化合物。
ピロロ[2,3-d]ピリミジン: 環の窒素原子の配置が異なる関連化合物。
ベンジル置換ピリミジン: 同じベンジル基だがコア構造が異なる化合物。
独自性
3-ベンジル-N-(3,4-ジメチルフェニル)-5-メチル-2,4-ジオキソ-1H,2H,3H,4H,5H-ピロロ[3,2-d]ピリミジン-7-カルボキサミドは、置換基とコア構造の特定の組み合わせにより、独特の化学的および生物学的特性を付与しています。特定の分子標的に相互作用する能力により、研究や潜在的な治療用途に役立つ化合物となっています。
特性
分子式 |
C23H22N4O3 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
3-benzyl-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c1-14-9-10-17(11-15(14)2)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30) |
InChIキー |
QZIWGKGVUVIWME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-dimethyl-N-(oxolan-2-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11274641.png)

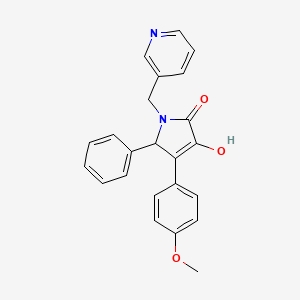
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11274649.png)
![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11274652.png)
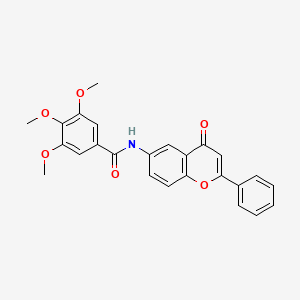
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11274667.png)
![2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N,N-diphenylacetamide](/img/structure/B11274669.png)
![2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide](/img/structure/B11274677.png)
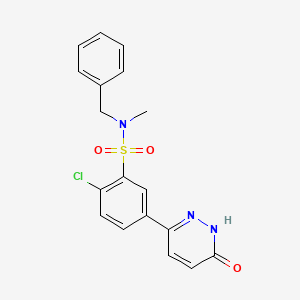
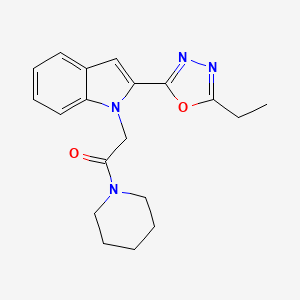

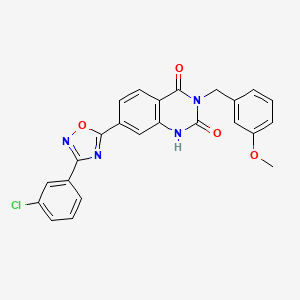
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11274727.png)
